Dankastatin A

Beschreibung

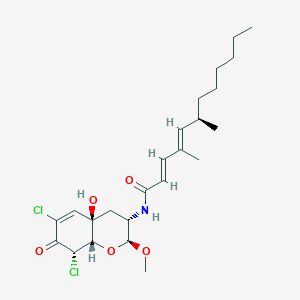

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H35Cl2NO5 |

|---|---|

Molekulargewicht |

488.4 g/mol |

IUPAC-Name |

(2E,4E,6R)-N-[(2S,3S,4aR,8S,8aS)-6,8-dichloro-4a-hydroxy-2-methoxy-7-oxo-3,4,8,8a-tetrahydro-2H-chromen-3-yl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C24H35Cl2NO5/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(28)27-18-14-24(30)13-17(25)21(29)20(26)22(24)32-23(18)31-4/h10-13,15,18,20,22-23,30H,5-9,14H2,1-4H3,(H,27,28)/b11-10+,16-12+/t15-,18+,20-,22-,23+,24+/m1/s1 |

InChI-Schlüssel |

BZCAAMLTKGWGQU-NVMAJLLBSA-N |

Isomerische SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C=C(C(=O)[C@H]([C@H]2O[C@@H]1OC)Cl)Cl)O |

Kanonische SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C2OC1OC)Cl)Cl)O |

Synonyme |

dankastatin A |

Herkunft des Produkts |

United States |

Structural Elucidation Methodologies for Dankastatin a

Spectroscopic Approaches for Dankastatin A Structure Determination

The determination of the stereostructure of this compound, isolated from a fungal strain of Gymnascella dankaliensis found in a Halichondria sponge, was primarily accomplished through a combination of spectroscopic techniques. acs.org These methods provide detailed information about the connectivity of atoms and their spatial arrangement, which are essential for defining the complete chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in establishing its planar structure and relative stereochemistry. acs.org

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which indicate adjacent protons. The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

To assemble the molecular framework, 2D NMR experiments are indispensable. Correlation Spectroscopy (COSY) experiments on this compound were used to identify spin-spin couplings between protons, revealing which protons are connected through two or three bonds. This analysis led to the identification of five distinct partial structural units within the molecule. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from referenced literature; specific values may vary based on solvent and experimental conditions)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 36.5 | 2.55 (m), 2.45 (m) |

| 2 | 30.1 | 1.85 (m) |

| 3 | 34.2 | 2.10 (m), 1.95 (m) |

| 4 | 134.5 | 5.80 (d, 10.0) |

| 5 | 128.7 | 5.65 (dd, 10.0, 2.5) |

| 6 | 78.2 | 4.20 (d, 2.5) |

| 7 | 208.1 | - |

| 8 | 59.8 | 3.15 (s) |

| 9 | 138.9 | - |

| 10 | 129.5 | 7.25 (d, 8.5) |

| 11 | 115.8 | 6.80 (d, 8.5) |

| 12 | 155.4 | - |

| 13 | 129.5 | 7.25 (d, 8.5) |

| 14 | 115.8 | 6.80 (d, 8.5) |

| 1' | 166.8 | - |

| 2' | 121.5 | 6.10 (d, 15.0) |

| 3' | 145.1 | 7.30 (m) |

| 4' | 34.9 | 2.25 (t, 7.5) |

| 5' | 25.8 | 1.50 (m) |

| 6' | 31.5 | 1.30 (m) |

| 7' | 22.6 | 0.90 (t, 7.0) |

Note: This table is a representative compilation based on typical chemical shifts for similar structures and the description of the elucidation process. Actual experimental values would be found in the primary research article.

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial in the study of new natural products. For this compound, HRMS would have been used to establish its molecular formula, a critical first step in structural elucidation.

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the molecule's structure. wikipedia.org In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. By examining the masses of the neutral fragments that are lost, chemists can deduce the presence of specific substructures within the molecule. researchgate.net For a complex molecule like this compound, fragmentation would likely occur at weaker bonds or lead to the formation of stable carbocations or neutral molecules, providing corroborating evidence for the structure determined by NMR. libretexts.org

Advanced Spectroscopic Methods (e.g., X-ray Crystallography, CD Exciton (B1674681) Method)

While NMR and MS are often sufficient to determine the planar structure and some aspects of the relative stereochemistry, establishing the absolute configuration of a chiral molecule like this compound often requires more advanced techniques.

X-ray Crystallography is the gold standard for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. huji.ac.il This technique involves diffracting X-rays off a crystal, which produces a diffraction pattern that can be mathematically converted into a 3D map of electron density, revealing the precise positions of all atoms in the molecule and thus its absolute stereochemistry. While not explicitly reported for this compound itself in the initial findings, X-ray crystallography has been used to confirm the stereochemistry of related compounds from the same class, highlighting its importance in unambiguously resolving complex stereochemical questions. nih.gov

The Circular Dichroism (CD) Exciton Method is another powerful technique for determining the absolute stereochemistry of molecules containing multiple chromophores. scirp.org This method relies on the interaction between the electric transition dipoles of the chromophores. blogspot.com If two chromophores are spatially close, they can couple, leading to a characteristic split CD spectrum known as an exciton couplet. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores, allowing for the assignment of the absolute configuration. scirp.org For complex polyketides like the dankastatins, which often possess multiple chromophoric groups, the CD exciton method can be a valuable tool to determine the absolute configuration in solution, especially when suitable crystals for X-ray analysis cannot be grown. hhu.de

Challenges and Advances in Complex Natural Product Structural Elucidation

The structural elucidation of complex natural products like this compound is often fraught with challenges. The presence of multiple stereocenters, conformational flexibility, and unusual functional groups can complicate the interpretation of spectroscopic data. uni-duesseldorf.de For the dankastatins, a significant challenge lies in controlling the stereochemistry during chemical synthesis, which in turn reflects the difficulty in definitively assigning these stereocenters in the natural product. nih.govrsc.org Subtle differences in reaction conditions can lead to different stereoisomers, underscoring the delicate nature of these molecular architectures. rsc.org

Advances in analytical techniques have been crucial in overcoming these hurdles. The development of higher-field NMR spectrometers and cryogenically cooled probes has significantly enhanced sensitivity and resolution, allowing for the analysis of smaller sample quantities and the resolution of complex spectral overlap. scispace.com Furthermore, the coupling of experimental data with computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts and CD spectra, has become an increasingly powerful tool for validating proposed structures and assigning stereochemistry. scispace.com These advances continue to push the boundaries of what is possible in the fascinating field of natural product chemistry.

Biosynthetic Pathways and Synthetic Strategies for Dankastatin a

Proposed Biosynthesis of Dankastatin A and Related Alkaloids

The biosynthesis of this compound is believed to follow a pathway common to other tyrosine-derived alkaloids from Gymnascella sp. fungi. rsc.org This involves the assembly of precursor building blocks followed by a series of enzymatic transformations that create the characteristic structural motifs of the dankastatin and gymnastatin families.

Precursor Building Blocks (e.g., Tyrosine-Derived Origin)

The biosynthesis is proposed to start from the amino acid L-tyrosine and a 14-carbon polyketide fragment. rsc.org These precursors are thought to merge to form an initial intermediate, gymnastatin N. rsc.org This initial step highlights the hybrid nature of these alkaloids, combining elements from both amino acid and polyketide metabolism.

Key Enzymatic Transformations and Intermediates (e.g., Electrophilic Halogenation, Oxidative Cyclization)

Following the formation of the initial tyrosine-polyketide conjugate, a series of key enzymatic transformations are thought to occur. These include electrophilic halogenation and various oxidative cyclization reactions. rsc.org These steps are crucial for generating the diverse array of structurally complex natural products found in this family from a common precursor. dntb.gov.ua The presence of chloroenone, α-chloroketone, and epoxyketone functionalities in the final products points to the involvement of specific halogenating and oxidizing enzymes. rsc.org Oxidoreductases are a class of enzymes known to catalyze such stereo- and regiospecific transformations in the biosynthesis of complex alkaloids. nih.gov

The formation of the distinct oxo-decalin core of the dankastatins is proposed to proceed through an oxa-Michael pathway. researchgate.net This is in contrast to the bicyclo[3.3.1]nonane core of the gymnastatins, which is thought to arise from an aldol (B89426) pathway. researchgate.net

Biosynthetic Relationship and Interconversion with Aranorosin (B1665161)

An interesting aspect of the biosynthesis of chlorinated alkaloids from Gymnascella sp. is their potential relationship with aranorosin, a non-halogenated natural product also produced by the same fungal strain. nih.gov Aranorosin shares structural similarities with the gymnastatin and dankastatin families, suggesting it may be a biosynthetic precursor. rsc.org It has been demonstrated that aranorosin can be converted into various chlorinated products, including gymnastatin G and the aranochlors, under mild conditions with simple chloride salts. nih.govrsc.org This suggests an alternative biosynthetic hypothesis where nucleophilic chloride-mediated chemistry, rather than electrophilic chloronium-induced reactions, could be involved in the formation of these alkaloids. nih.gov This potential interconversion highlights the intricate and possibly interconnected biosynthetic network within Gymnascella dankaliensis. dntb.gov.uarsc.org

Total Synthesis Approaches to this compound and Analogs

The complex structure of this compound has presented a significant challenge for synthetic chemists. Various strategies have been developed to construct its unique chemical architecture, providing insights into its reactivity and potential biosynthetic pathways.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by working backward from the target structure to simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For this compound, a key disconnection involves breaking the amide bond, separating the complex chlorinated decalin core from the polyketide-derived side chain. rsc.org Further disconnections of the decalin core can then be envisioned to simplify it to more manageable precursors.

However, the synthesis of the specific cis-decalin framework of this compound has proven to be challenging. rsc.org Synthetic studies have shown that the stereochemical outcome of the cyclization reactions is highly sensitive to the reaction conditions, and achieving the correct relative stereochemistry of the tertiary alcohol and the adjacent proton at C-4 and C-9 has been a significant hurdle. rsc.orgresearchgate.net

Biomimetic Synthetic Strategies

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways to construct natural products. nih.gov This approach has been applied to the synthesis of dankastatin and gymnastatin alkaloids, shedding light on the potential mechanisms nature employs. rsc.org These strategies often involve cascade reactions that can rapidly build molecular complexity. researchgate.net

For instance, the proposed oxa-Michael cyclization to form the dankastatin core has been explored in a synthetic context. researchgate.net However, attempts to form the specific stereoisomer of the this compound skeleton through a biomimetic intramolecular oxa-Michael addition have faced challenges, often leading to the formation of other diastereomers like those found in dankastatins B and C. rsc.org This suggests that the stereochemical control in the natural biosynthetic pathway is exquisitely managed by enzymes, a feat that is difficult to replicate in a laboratory setting without enzymatic assistance. rsc.orgresearchgate.net The challenges encountered in the biomimetic synthesis of this compound have also fueled the consideration of alternative biosynthetic hypotheses, such as the one involving aranorosin as a precursor. rsc.org

Stereochemical Control and Regioselectivity in Dankastatin Scaffold Construction

The construction of the dankastatin scaffold presents significant challenges in controlling both regioselectivity and stereochemistry. The core of the issue lies in the fact that the oxo-decalin framework of the dankastatins and the bicyclo[3.3.1]nonane core of the related gymnastatin alkaloids are proposed to originate from a common polyketide-tyrosine precursor. nih.govresearchgate.net Synthetic efforts have revealed that the cyclization of a shared intermediate can proceed via two distinct pathways: an intramolecular oxa-Michael addition to yield the dankastatin scaffold or an intramolecular aldol reaction to form the gymnastatin skeleton. researchgate.net The ability to selectively favor one pathway over the other is crucial for an efficient total synthesis.

Research has demonstrated that subtle modifications to reaction conditions can effectively dictate the outcome of this crucial cyclization step. Key variables include temperature, choice of base, and solvent. For instance, in studies targeting the synthesis of dankastatin- and gymnastatin-related structures from a common precursor (18 ), it was discovered that temperature plays a pivotal role in regioselectivity. While initial attempts at warmer temperatures or with certain bases led to the formation of the gymnastatin bicyclo[3.3.1]nonane core, maintaining the reaction at a significantly lower temperature proved essential for accessing the dankastatin framework. nih.gov

The table below summarizes the findings on how reaction temperature influences the regioselective formation of the dankastatin scaffold versus the gymnastatin-type bicyclo[3.3.1]nonane core from a common precursor.

Table 1: Effect of Temperature on Scaffold Formation

| Entry | Temperature (°C) | Resulting Scaffold | Reference |

|---|---|---|---|

| 1 | -20 to 0 | Predominantly Bicyclo[3.3.1]nonane (Gymnastatin type) | nih.gov |

Beyond regioselectivity, controlling the stereochemistry of the oxo-cis-decalin ring system is a formidable challenge, as dankastatins can exist as different diastereomers. nih.govresearchgate.net The total synthesis of Dankastatin C highlighted effective strategies for achieving high diastereoselectivity. One key transformation involved the conversion of a dienone intermediate (41 ) to the dankastatin core structure (42 ). A one-pot transformation yielded the desired product but with low diastereoselectivity. nih.gov Consequently, a two-step process involving an optimized reduction followed by a base-mediated cyclization was developed. This approach not only improved the yield but also significantly enhanced the diastereomeric ratio to 8:1. nih.gov

The optimization of this reduction step was critical for establishing the correct stereochemistry, as detailed in the following table.

Table 2: Optimization of Diastereoselectivity in Dankastatin Core Synthesis

| Entry | Reductant | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | -78 to 23 | 1.6 : 1 | 40 | nih.gov |

| 2 | L-Selectride® | -78 | 2.5 : 1 | 55 | nih.gov |

| 3 | P(3,5-(CF₃)₂C₆H₃)₃ | -40 | - | 70 (of precursor 41 ) | nih.gov |

Note: Entries 1 and 2 represent a one-pot reduction/cyclization. Entries 3 and 4 detail the optimized two-step process where the precursor 41 is first formed and then cyclized.

Furthermore, the choice of base and solvent in the intramolecular oxa-Michael addition is critical. For the synthesis of a Dankastatin C precursor, using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) at -20°C favored the desired cyclization. nih.gov In contrast, employing potassium bis(trimethylsilyl)amide (KHMDS) as the base tended to promote the formation of the competing bicyclo[3.3.1]nonane products. nih.govresearchgate.net These findings underscore the high degree of control required to navigate the complex potential energy surface of the cyclization, where minor adjustments to reaction parameters can dramatically alter the structural and stereochemical outcome.

Mechanistic Investigations of Dankastatin A S Biological Activity

Cellular and Molecular Mechanism of Action Studies

Dankastatin A belongs to a class of chlorinated alkaloids derived from the fungus Gymnascella dankaliensis. rsc.orgnih.gov These compounds are characterized by the presence of multiple reactive electrophilic functional groups, which are key to their biological mechanism. rsc.orgresearchgate.net

Research has shown that Dankastatins can modulate biological pathways by interacting with specific proteins. ontosight.aiontosight.ai The primary mode of action involves the formation of covalent bonds with nucleophilic amino acid residues, such as cysteine, on target proteins. rsc.orgresearchgate.net This covalent modification can alter the protein's function, leading to downstream cellular effects. While the broader class of Dankastatins is known to possess anti-cancer properties, detailed studies on Dankastatin B have provided specific insights into the molecular targets. biorxiv.orgnih.gov These studies suggest that Dankastatins may impact mitochondrial function and apoptosis. biorxiv.orgresearchgate.net

To identify the specific protein targets of Dankastatins, researchers have employed advanced chemoproteomic techniques. biorxiv.orgresearchgate.netthemarkfoundation.org These methods allow for the global profiling of protein interactions within the complex cellular environment.

The chemical structures of this compound and related compounds are rich in electrophilic sites. rsc.org These "warheads" are poised to react with cellular nucleophiles. Key reactive functional groups identified in the Dankastatin and Gymnastatin families include:

Chloroenone

α-chloroketone

Epoxyketone

Lactol

α,β,γ,δ-unsaturated amide moieties. rsc.org

These groups are highlighted as potential sites for covalent bond formation with proteins. rsc.orgresearchgate.net The presence of multiple electrophilic sites raises the possibility of engaging with several nucleophilic residues on a single protein or even interacting with multiple protein partners. rsc.org

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules. researchgate.netnomuraresearchgroup.com A specific application of this, the isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) technique, has been instrumental in studying Dankastatin B. biorxiv.orgnih.gov

In these experiments, cancer cells are treated with the compound of interest. researchgate.net Cell lysates are then treated with a cysteine-reactive probe, often an alkyne-functionalized iodoacetamide. nih.govresearchgate.net Through a series of steps involving isotopic labeling and mass spectrometry, researchers can quantify the engagement of the natural product with specific cysteine residues on a proteome-wide scale. nomuraresearchgroup.comnih.govresearchgate.net This approach has successfully identified specific cysteine residues that are covalently modified by Dankastatin B. biorxiv.orgnih.gov

Chemoproteomic studies have pinpointed the Voltage-Dependent Anion-Selective Channel proteins (VDACs) as primary targets of Dankastatin B. biorxiv.orgnih.gov VDACs are pore-forming proteins located on the outer mitochondrial membrane that play a crucial role in the exchange of metabolites between the mitochondria and the cytosol. nih.govbiorxiv.org

The isoTOP-ABPP analysis of Dankastatin B in breast cancer cells revealed a significant and selective covalent interaction with cysteine 65 (C65) on VDAC3. biorxiv.orgresearchgate.netnih.gov Further investigations also demonstrated a direct covalent binding to cysteine 76 (C76) on VDAC2, another isoform of VDAC. nih.gov

The interaction with these specific cysteine residues has been validated through multiple biochemical assays. For instance, gel-based ABPP has shown that Dankastatin B can compete with a cysteine-reactive probe for binding to purified VDAC3 and VDAC2 proteins. nih.gov Furthermore, a synthesized alkyne-functionalized Dankastatin B probe was shown to directly and covalently label these proteins, and this labeling was competitively inhibited by the parent Dankastatin B molecule. nih.gov The mutation of cysteine residues in VDAC3 has been shown to affect the protein's stability and electrophoretic mobility, highlighting the importance of these residues in the protein's structure and function. oncotarget.com

The selective targeting of VDAC proteins by Dankastatins provides a molecular basis for their observed biological effects. Knockdown of VDAC3 in breast cancer cells has been shown to increase their sensitivity to the anti-proliferative effects of Dankastatin B, indicating that VDAC3 is at least partially involved in the compound's anti-cancer mechanism. biorxiv.orgnih.gov

Table 1: Identified Protein Targets of Dankastatin B and Sites of Covalent Modification

| Protein Target | Cysteine Residue | Method of Identification |

|---|---|---|

| VDAC3 | C65 | isoTOP-ABPP biorxiv.orgresearchgate.netnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dankastatin B |

| Gymnastatin |

Specific Target Identification and Validation (e.g., Voltage-Dependent Anion-Selective Channel Protein 3 (VDAC3), VDAC2)

Functional Consequences of Target Modulation (e.g., VDAC3 Knockdown Effects)

Chemoproteomic profiling has identified VDAC3 as a primary molecular target of Dankastatin B in breast cancer cells. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net The interaction is covalent, occurring specifically with the cysteine residue C65 of the VDAC3 protein. nih.govnih.govbiorxiv.orgresearchgate.net

To validate the functional relevance of this interaction, researchers performed VDAC3 knockdown experiments. These studies revealed that reducing the expression of VDAC3 in breast cancer cells rendered them hypersensitive to the anti-proliferative effects of Dankastatin B. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net This key finding indicates that the VDAC3 protein is directly involved in mediating the anticancer activity of Dankastatin B. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org The knockout of VDAC3 makes breast cancer cells more susceptible to the effects of the compound, suggesting VDAC3 may play a role in a resistance mechanism or that its modulation by Dankastatin B is a critical step in initiating cell death pathways. amegroups.org

Table 1: Effect of VDAC3 Knockdown on Dankastatin B Activity

| Experimental Model | Modification | Observed Effect | Implication | Reference |

|---|

Proposed Molecular Events Downstream of Target Engagement (e.g., VDAC Oligomerization, Mitochondria-Dependent Apoptosis)

Following the covalent targeting of VDAC3 by compounds like Dankastatin B, a cascade of molecular events is proposed to occur, culminating in mitochondria-dependent apoptosis. biorxiv.org While the precise mechanism linking Dankastatin B to these downstream events is still under investigation, the general pathway of VDAC-mediated apoptosis is well-documented. nih.govbiorxiv.org

A central hypothesis is that the engagement of VDAC proteins can lead to their oligomerization—the formation of dimers and trimers. nih.govfrontiersin.org This VDAC oligomerization is a known phenomenon induced by various apoptotic stimuli and is considered a key step in the mitochondrial apoptotic pathway. nih.gov The formation of these VDAC oligomers creates a large pore in the outer mitochondrial membrane. researchgate.net This pore facilitates the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net

Once in the cytosol, cytochrome c triggers the activation of a cascade of enzymes called caspases, which execute the programmed cell death process. biorxiv.orgnih.gov It is conjectured that the covalent targeting of VDAC3 by Dankastatin B initiates or facilitates this process of VDAC oligomerization, thereby triggering mitochondria-dependent apoptosis in cancer cells. biorxiv.org Some research also hypothesizes that Dankastatin B may act as a "molecular glue" between VDAC2 and VDAC3, which could aid in initiating apoptosis. berkeley.edu

Further studies on VDAC1 have shown that stress-induced oligomerization can cause a conformational change, exposing its N-terminal α-helix. biorxiv.org This exposed helix can then bind to and inhibit anti-apoptotic proteins like Bcl-xL, further promoting the apoptotic process. biorxiv.org It is plausible that Dankastatin's interaction with VDAC3 could trigger similar conformational changes and downstream interactions.

Table 2: Proposed Downstream Molecular Events

| Step | Molecular Event | Description | Consequence | Reference |

|---|---|---|---|---|

| 1 | Target Engagement | Dankastatin B covalently binds to Cysteine 65 of VDAC3. | Modulation of VDAC3 function. | nih.govresearchgate.netresearchgate.net |

| 2 | VDAC Oligomerization | VDAC proteins (including VDAC3) assemble into dimers and trimers. | Formation of a large pore in the outer mitochondrial membrane. | nih.govfrontiersin.orgresearchgate.net |

| 3 | Mitochondrial Outer Membrane Permeabilization (MOMP) | The VDAC oligomer pore allows for the release of pro-apoptotic factors. | Release of cytochrome c into the cytosol. | nih.govresearchgate.net |

| 4 | Caspase Activation | Cytochrome c in the cytosol initiates the activation of the caspase cascade. | Execution of programmed cell death. | biorxiv.orgnih.gov |

Preclinical Pharmacological and Biological Activity Profiling of Dankastatin a

In Vitro Biological Activities

The Dankastatin family and related gymnastatin alkaloids have been identified as potent cytotoxic agents against various cancer cell lines. researchgate.net Research into these chlorinated tyrosine-derived alkaloids has demonstrated significant anticancer activity. nih.gov For instance, the related compound Gymnastatin G showed potent activity against the P388 lymphocytic leukemia cell line. researchgate.netnih.gov Another unspecified inhibitor from a marine-derived fungus, a class of compounds similar to the dankastatins, was reported to have a half-maximal effective concentration (ED50) of 57 ng/ml against the P388 cell line. scispace.com

The activity of these alkaloids has been extensively evaluated against human triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 line. nih.govresearchgate.netnih.gov Studies have shown that these compounds induce a dose-responsive inhibition of MDA-MB-231 cell proliferation. nih.gov Dankastatin B, in particular, exhibited the greatest potency among the tested analogs in this cell line. nih.govnih.gov The varying degrees of cytotoxicity observed across the different analogs highlight the influence of their structural differences on their anticancer effects. nih.gov

Table 1: Anti-proliferative Effects of Dankastatin and Gymnastatin Alkaloids on MDA-MB-231 Breast Cancer Cells

| Compound | EC₅₀ (μM) |

|---|---|

| Dankastatin B | 0.57 |

| Aranorosin (B1665161) | 1.6 |

| Gymnastatin A | 2.1 |

| Dankastatin C | 5.0 |

| Gymnastatin Q | >10 |

| Gymnastatin G | >10 |

EC₅₀ (50% effective concentration) values were determined after 24 hours of treatment. Data sourced from studies on triple-negative breast cancer cells. nih.govnih.gov

Beyond their anticancer effects, compounds structurally related to Dankastatin A are being explored for a wider range of therapeutic applications. ontosight.ai The general class of alkaloids, to which dankastatins belong, is known for diverse pharmacological actions, including antimicrobial and anti-inflammatory effects. mdpi.comresearchgate.net Halogenated compounds isolated from marine fungi, a category that includes the dankastatins, are also recognized for possessing antibacterial, antifungal, and anti-inflammatory properties. dntb.gov.ua

While direct studies on this compound's anti-inflammatory or antimicrobial activity are limited, research into related compounds provides a basis for these potential applications. ontosight.aiontosight.ai For example, certain compounds derived from similar biological sources have demonstrated potent antibacterial activity against pathogens such as Bacillus cereus, Serratia marcescens, Bacillus megaterium, and Staphylococcus aureus. researchgate.net This suggests that the dankastatin scaffold may warrant investigation for activities beyond cytotoxicity.

Antiproliferative and Cytotoxic Effects against Cancer Cell Lines (e.g., P388 Lymphocytic Leukemia, Human Triple Negative Breast Cancer (MDA-MB-231))

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective therapeutic agents. cbcs.seoncodesign-services.com For the dankastatin and gymnastatin family, SAR studies have begun to reveal key structural features responsible for their cytotoxic effects. biorxiv.org

The anticancer activity of these alkaloids is believed to stem from their array of electrophilic functional groups, including chloroenone, α-chloroketone, and epoxyketone moieties. nih.govresearchgate.net These reactive sites can potentially form covalent bonds with nucleophilic amino acid residues, like cysteine, on target proteins. nih.govresearchgate.netbiorxiv.org

Key insights from comparative studies include:

Role of Electrophilic Sites: The number and type of electrophilic sites appear crucial for cytotoxicity. Dankastatin B, which has multiple such sites, is significantly more potent than Gymnastatins Q and G. nih.govnih.gov The latter two compounds, which contain only a single electrophilic site in their core structure, were found to be far less active against triple-negative breast cancer cells. nih.gov

Stereochemistry: Subtle differences in the three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on biological function. The dankastatins feature an oxo-cis-decalin framework. researchgate.net Notably, this compound possesses a different stereochemistry in its cis-fused decalin core compared to Dankastatins B and C. nih.gov Specifically, the tertiary alcohol and an adjacent proton are on opposite faces of the ring system in this compound relative to its isomers. nih.gov These stereochemical distinctions present unique challenges for chemical synthesis and are thought to be critical determinants of the molecule's interaction with its biological targets. researchgate.netnih.gov

Further investigation into the SAR of this compound and its analogs is a continuing area of interest to elucidate their mechanism of action and to optimize their therapeutic potential. biorxiv.org

Advanced Research Methodologies and Future Directions in Dankastatin a Research

Integration of Chemoproteomic and Activity-Based Protein Profiling Platforms in Drug Discovery

Chemoproteomics and activity-based protein profiling (ABPP) are powerful tools for identifying the protein targets of bioactive compounds. researchgate.net These methods are particularly useful for natural products with electrophilic functional groups that can form covalent bonds with proteins. researchgate.netresearchgate.net

Research on the related compound, Dankastatin B, which is also derived from the fungus Gymnascella dankaliensis, has demonstrated the effectiveness of these techniques. researchgate.netnih.govbiorxiv.org Using ABPP, researchers have mapped the proteome-wide cysteine reactivity of Dankastatin B. researchgate.netnih.gov This led to the identification of a primary target in breast cancer cells: cysteine C65 of the voltage-dependent anion-selective channel protein 3 (VDAC3) on the outer mitochondrial membrane. nih.govbiorxiv.orgresearchgate.net The study also showed that Dankastatin B covalently interacts with VDAC3. nih.gov

Further chemoproteomic profiling revealed that Dankastatin B also interacts with other proteins, including voltage-dependent anion channel 2 (VDAC2) and the E3 ligase RNF114, which contribute to its anti-cancer activity. escholarship.org The isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) technique was instrumental in these discoveries, identifying VDAC3 as a key target by showing significant target engagement. researchgate.netnih.gov

These findings highlight the utility of chemoproteomic approaches in elucidating the mechanism of action of electrophilic natural products like the dankastatins. researchgate.netnih.gov By identifying specific protein targets, these methods pave the way for a more mechanistic understanding of their biological effects. nih.govresearchgate.net

Strategic Design of Preclinical In Vitro and In Vivo Studies for Natural Product Characterization

The characterization of natural products like Dankastatin A requires a carefully planned series of preclinical studies, both in vitro (in a controlled environment like a test tube or cell culture) and in vivo (in a living organism). bioagilytix.com

In Vitro Studies:

Initial in vitro studies are crucial for determining the basic biological activity of a compound. For the dankastatins, these studies have included:

Cytotoxicity assays: The growth inhibitory effects of this compound and related compounds have been tested against various cancer cell lines. acs.org For instance, Dankastatin B showed potent anti-proliferative effects in MDA-MB-231 breast cancer cells. nih.gov Mycelial extracts containing dankastatins have also demonstrated significant cytotoxic activity against the MCF7 breast cancer cell line. globalresearchonline.net

Target validation: Once a potential target is identified through methods like chemoproteomics, in vitro assays are used to confirm the interaction. For example, researchers used a dankastatin B-alkyne probe to demonstrate its direct and covalent interaction with purified VDAC3 protein. nih.gov

Metabolic stability: In vitro systems using liver microsomes or hepatocytes help to understand how the compound is metabolized, which is essential for predicting its behavior in a living organism. wuxiapptec.comnih.gov

In Vivo Studies:

Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the compound's efficacy and safety in a more complex biological system. bioagilytix.com While specific in vivo data for this compound is limited in the provided context, the general approach for natural products involves:

Pharmacokinetic studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. wuxiapptec.com

Efficacy studies: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are often used to assess the anti-cancer activity of a compound. researchgate.net

Toxicology studies: These are critical for identifying potential adverse effects and determining a safe dosage range for further development. bioagilytix.com

A strategic approach to preclinical studies ensures a thorough characterization of the natural product, providing the necessary data to support its potential advancement toward clinical trials. wuxiapptec.com

Computational and In Silico Approaches in Elucidating this compound Interactions and Activity

Computational, or in silico, methods are increasingly being used to predict and understand the interactions of natural products with their biological targets. mdpi.comnih.gov These approaches can significantly accelerate the drug discovery process by prioritizing compounds for further experimental testing. mdpi.comresearchgate.net

For compounds like the dankastatins, which have complex structures, computational modeling can provide valuable insights. semanticscholar.orgrsc.org While specific in silico studies on this compound were not detailed in the provided search results, the general methodologies are highly applicable:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For this compound, this could be used to model its interaction with potential protein targets, helping to explain the observed biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of how a compound interacts with its target over time, revealing the stability of the binding and key interactions. mdpi.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

For example, in silico studies on other natural products have successfully predicted their binding to key protein targets, such as the main protease of SARS-CoV-2. researchgate.netresearchgate.net Similar approaches could be applied to this compound to explore its potential targets and mechanisms of action.

The integration of computational studies with experimental data from chemoproteomics and in vitro/in vivo assays provides a powerful and comprehensive approach to understanding the complex biology of natural products like this compound. nih.gov

Exploration of Novel Therapeutic Modalities Derived from this compound Scaffolds (e.g., Targeted Protein Degradation, Induced Proximity-Based Modalities)

The unique chemical structures of natural products like the dankastatins can serve as a foundation for developing novel therapeutic modalities. nih.gov One particularly exciting area is the development of "induced proximity-based modalities," which work by bringing two proteins close together to elicit a specific biological outcome. themarkfoundation.orgnih.gov

Targeted Protein Degradation (TPD):

TPD is a rapidly emerging strategy that uses small molecules to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. northwestern.edu This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that bind to both the target protein and an E3 ubiquitin ligase. escholarship.orgrsc.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. escholarship.org

The discovery that Dankastatin B binds to the E3 ligase RNF114 opens up the possibility of using the dankastatin scaffold to create novel PROTACs. escholarship.org By linking a dankastatin-like molecule to a ligand that binds to a specific cancer-related protein, it may be possible to create a PROTAC that selectively degrades that protein. This approach has been successfully demonstrated with other natural products, such as nimbolide, which also targets RNF114. researchgate.net

Other Induced Proximity-Based Modalities:

Beyond TPD, the concept of induced proximity can be applied to other therapeutic strategies:

Targeted Protein Stabilization: In some diseases, the problem is not an excess of a protein but rather its instability and degradation. Molecules called Deubiquitinase-Targeting Chimeras (DUBTACs) can be used to bring a deubiquitinase enzyme to a target protein, preventing its degradation and restoring its normal function. nih.gov

Modulation of Post-Translational Modifications: Induced proximity can also be used to bring other enzymes, such as kinases or phosphatases, to a target protein to alter its post-translational modifications and, consequently, its activity. nih.gov

The ability of dankastatins to interact with multiple proteins, including an E3 ligase, makes their chemical scaffold a promising starting point for the design and synthesis of these innovative therapeutic agents. escholarship.orgthemarkfoundation.org Further research in this area could lead to the development of highly specific and potent new medicines derived from the this compound structure.

Q & A

Q. What is the proposed biosynthetic pathway of Dankastatin A, and how does it relate to other gymnastatin alkaloids?

this compound is hypothesized to originate from the fusion of a tyrosine-derived fragment and a 14-carbon polyketide precursor, forming gymnastatin N as an intermediate. Subsequent halogenation and oxidative cyclization reactions introduce electrophilic functional groups (e.g., chloroenone, α-chloroketone) . Comparative studies suggest shared intermediates with non-halogenated compounds like aranorosin, which can undergo chloride-mediated transformations to yield this compound analogs . Researchers should validate this pathway using isotopic labeling and heterologous expression in fungal systems.

Q. What methodological approaches are critical for structural elucidation of this compound?

Structural characterization relies on a combination of NMR (e.g., / correlations for chlorinated moieties), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel derivatives, purity must be confirmed via HPLC (>95%), and spectral data should be cross-referenced with known gymnastatin analogs . Challenges include distinguishing isomeric forms due to reactive electrophilic sites, necessitating dynamic NMR or computational modeling .

Q. What are the primary biological targets and mechanisms underlying this compound’s anti-cancer activity?

this compound and related analogs inhibit proliferation in triple-negative breast cancer cells (e.g., MDA-MB-231) with EC values in the low micromolar range. Chemoproteomic profiling identifies voltage-dependent anion channel 3 (VDAC3) as a covalent target, where Dankastatin B (a close analog) modifies Cys65, disrupting mitochondrial function and inducing caspase-9-mediated apoptosis . Researchers should validate target engagement using isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) and functional assays (e.g., ATP production, calcium flux) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across this compound analogs?

Discrepancies in potency (e.g., Dankastatin B vs. gymnastatin G) may arise from variations in electrophilic reactivity, cellular permeability, or assay conditions (e.g., exposure time, cell line specificity) . To address this, standardize assays using identical protocols (e.g., 24-hour Hoechst staining for proliferation) and quantify covalent binding efficiency via competitive ABPP . Additionally, metabolomic profiling can identify off-target interactions contributing to divergent activities .

Q. What experimental strategies are effective for studying this compound’s multiple electrophilic sites?

Site-selective reactivity can be probed using:

- Probe-based chemoproteomics : Alkynylated this compound derivatives enable click chemistry-based target identification (e.g., rhodamine conjugation for fluorescence detection) .

- Kinetic assays : Compare reaction rates of individual electrophilic groups with nucleophilic thiols (e.g., glutathione) under physiological conditions .

- Mutagenesis : Engineer VDAC3 cysteine mutants (e.g., C65A) to confirm residue-specific modification .

Q. How can chemoproteomic approaches clarify structure-activity relationships (SAR) in this compound analogs?

SAR studies benefit from isoTOP-ABPP, which quantifies cysteine reactivity across proteomes. For example, Dankastatin B’s preference for VDAC3 over VDAC2 highlights the importance of local protein microenvironment in target selection . Pair this with molecular docking to predict binding poses and synthetic chemistry to generate analogs with modified electrophilic motifs (e.g., replacing α-chloroketone with epoxide) .

Methodological Considerations

- Data Reproducibility : Detailed experimental protocols (e.g., fungal culture conditions, assay buffers) must be included in supplementary materials to enable replication .

- Contradiction Analysis : Use meta-analysis frameworks to compare bioactivity datasets, accounting for variables like cell passage number and compound stability .

- Ethical Reporting : Disclose conflicts of interest and funding sources, particularly in studies evaluating therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.